molecular formula C14H26O B3055970 4-Octylcyclohexan-1-one CAS No. 6814-19-3

4-Octylcyclohexan-1-one

Cat. No. B3055970
CAS RN: 6814-19-3
M. Wt: 210.36 g/mol
InChI Key: PKOWPSHVZJGPOJ-UHFFFAOYSA-N
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Description

4-Octylcyclohexan-1-one, also known as gamma-nonalactone, is a chemical compound with the molecular formula C14H26O. It has an average mass of 210.356 Da and a monoisotopic mass of 210.198364 Da . It is commonly used in food, fragrances, and cosmetics.


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with an octyl group attached to the 4th carbon . The structure can be represented by the SMILES notation: CCCCCCCCC1CCC(=O)CC1 .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 285.3±8.0 °C at 760 mmHg, and a flash point of 118.8±10.7 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds . Its LogP value is 4.97 .

Scientific Research Applications

properties

IUPAC Name

4-octylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOWPSHVZJGPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541831
Record name 4-Octylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6814-19-3
Record name 4-Octylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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